4-Nitro-1,2,5-oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

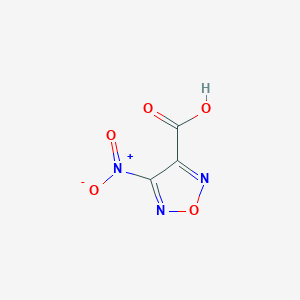

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides. These nitrile oxides then undergo 1,3-dipolar cycloaddition with nitriles to yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and hydrogen gas with a suitable catalyst for reduction. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.

Scientific Research Applications

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its activity .

Comparison with Similar Compounds

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid can be compared with other oxadiazole derivatives such as:

1,2,4-Oxadiazole: Known for its use in pharmaceuticals and energetic materials.

1,3,4-Oxadiazole: Studied for its antimicrobial and anticancer properties.

Biological Activity

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid (4-NOCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

4-NOCA features a nitro group attached to a five-membered oxadiazole ring, contributing to its reactivity and biological properties. The synthesis of 4-NOCA typically involves the nitration of 1,2,5-oxadiazole-3-carboxylic acid under controlled conditions to obtain the desired nitro derivative.

Synthesis Pathway:

- Starting Material: 1,2,5-Oxadiazole-3-carboxylic acid.

- Nitration Reaction: Treatment with a nitrating agent (e.g., concentrated nitric acid) under acidic conditions.

- Purification: Crystallization or chromatography to isolate pure 4-NOCA.

Antimicrobial Properties

4-NOCA has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-NOCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that 4-NOCA could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, 4-NOCA has shown promising anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the effects of 4-NOCA on human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound induced apoptosis in a dose-dependent manner.

Table 2: Cytotoxic Effects of 4-NOCA

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 5.0 | Induction of apoptosis |

| MCF-7 | 10.0 | Cell cycle arrest at G0-G1 phase |

The induction of apoptosis was confirmed through flow cytometry assays, indicating that 4-NOCA could disrupt cellular machinery essential for cancer cell survival.

The biological activity of 4-NOCA can be attributed to its ability to interact with specific biological targets, including enzymes involved in cellular processes. The presence of the nitro group is crucial for its interaction with cellular components, potentially leading to oxidative stress and subsequent cell death in microbial and cancer cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance, compounds with additional functional groups showed improved potency against cancer cell lines compared to their parent compounds.

Table 3: Structure-Activity Relationship (SAR) Insights

| Compound | Modifications | Activity Level |

|---|---|---|

| 4-NOCA | Nitro group | Moderate |

| Modified Derivative A | Additional halogen substitution | High |

| Modified Derivative B | Alkyl chain extension | Very High |

Properties

IUPAC Name |

4-nitro-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O5/c7-3(8)1-2(6(9)10)5-11-4-1/h(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGLNJPAMWIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570084 |

Source

|

| Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159014-11-6 |

Source

|

| Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.